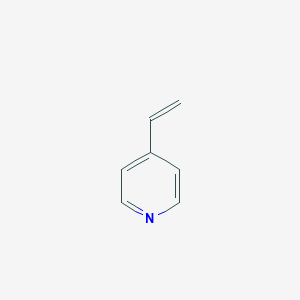

4-Vinylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

4-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDVPJUYSDEJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-41-1 | |

| Record name | Poly(4-vinylpyridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051499 | |

| Record name | 4-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Red to dark-brown liquid; [HSDB] | |

| Record name | Pyridine, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

65 °C @ 15 mm Hg | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol and chloroform; slightly soluble in ether, In water, 29,100 mg/l @ 20 °C | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9800 @ 20 °C/4 °C | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.71 [mmHg], VP: 2 mm Hg @ 25 °C, 1.71 mm Hg @ 25 °C | |

| Record name | 4-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RED TO DARK BROWN LIQUID | |

CAS No. |

100-43-6, 25232-41-1 | |

| Record name | 4-Vinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56G67XM8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4-Vinylpyridine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 100-43-6

This guide provides an in-depth overview of 4-Vinylpyridine (4-VP), a versatile heterocyclic monomer, with a focus on its properties, synthesis, and applications relevant to the fields of chemical research and pharmaceutical development.[1][2][3]

Core Properties

This compound is a colorless to yellow or brown liquid known for its pungent, unpleasant odor.[1][4] It is a reactive monomer that readily undergoes polymerization, especially when exposed to light and heat. To prevent spontaneous polymerization during storage, inhibitors such as hydroquinone (B1673460) are often added.[3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 100-43-6 | [2][5] |

| Molecular Formula | C₇H₇N | [2][5] |

| Molecular Weight | 105.14 g/mol | [2][4] |

| Appearance | Colorless to yellow-brown liquid | [1][6] |

| Boiling Point | 62-65 °C at 15 mmHg; 173.6 °C at 760 mmHg | [1][5] |

| Melting Point | < 25 °C | [5] |

| Density | 0.975 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.549 | [7] |

| Flash Point | 51.7 °C (125 °F) | [5] |

| Water Solubility | 29 g/L at 20 °C | [6] |

| pKa | 5.62 | [4] |

| LogP | 1.21 - 1.36 | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features and References |

| ¹H NMR | Spectra available from various sources.[4][8][9][10] |

| ¹³C NMR | Spectra available from various sources.[4][8] |

| Mass Spectrometry | GC-MS data available, with a top peak at m/z 105.[4] |

| IR Spectroscopy | IR spectra are available in spectral databases.[4][11] |

| UV Spectroscopy | Maximum absorption (in alcohol) at 242.5 nm.[4] |

Synthesis and Polymerization

This compound is primarily synthesized through the condensation of 4-picoline with formaldehyde, which forms 4-pyridineethanol, followed by dehydration.[1][12]

The vinyl group of 4-VP makes it highly susceptible to polymerization, which is a key feature for its applications. Poly(this compound) (P4VP) and its copolymers are of significant interest in materials science and biomedicine.[13] Various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined P4VP polymers and block copolymers.[7][12][13][14][15][16]

Experimental Protocols

This protocol describes a facile method for synthesizing poly(this compound) nanoparticles.

-

Materials : this compound (4-VP) monomer, divinylbenzene (B73037) (DVB) or ethylene (B1197577) glycol dimethacrylate (EGDMA) as a crosslinker, ammonium (B1175870) persulfate (APS) as an initiator, and sodium dodecyl sulfate (B86663) (SDS) as a surfactant.[4]

-

Procedure :

-

Prepare an oil-in-water emulsion system with 4-VP, the crosslinker, and the surfactant.[4]

-

Initiate the polymerization by adding the initiator (APS).[4]

-

Allow the reaction to proceed under controlled temperature.

-

The resulting poly(this compound) particles can be purified by repeated washing and centrifugation.[1]

-

This method allows for the controlled polymerization of 4-VP.

-

Materials : this compound (4VP), 2,2'-azobis(2,4-dimethylpentanitrile) as an initiator, CuCl₂ as a catalyst, and 2,2'-bipyridine (B1663995) as a ligand, in a 1-methyl-2-pyrrolidone/water solvent mixture.[12]

-

Procedure :

Applications in Research and Drug Development

The unique properties of this compound and its polymers lend themselves to a variety of applications in research and drug development.

Cysteine Alkylation in Proteomics

This compound is a valuable reagent for the alkylation of cysteine residues in proteins.[1] This modification is essential in proteomics workflows to prevent the reformation of disulfide bonds after reduction, which facilitates enzymatic digestion and subsequent mass spectrometry analysis.[3][17]

-

Reduction : Reduce the disulfide bonds in the protein sample using a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[6]

-

Alkylation :

-

Quenching : Quench the reaction by adding an excess of a thiol-containing compound.[6]

-

Purification : Remove excess reagents by dialysis or other suitable purification methods.[6]

Caption: pH-triggered drug release from a P4VP-based carrier.

Antibacterial Surfaces and Coatings

Quaternized poly(this compound) polymers have demonstrated significant antibacterial activity. [16][18]The positively charged pyridinium (B92312) units can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. This makes them promising for the development of antibacterial coatings for medical devices and other surfaces to prevent biofilm formation. [18][19]

Proposed Antibacterial Mechanism

Caption: Interaction of quaternized P4VP with a bacterial cell membrane.

Safety and Handling

This compound is a toxic and flammable substance that requires careful handling. [19][20]It can cause severe skin burns and eye damage and is harmful if swallowed, inhaled, or in contact with the skin. [20][21]

Handling and Storage Recommendations

-

Handling : Work in a well-ventilated area, preferably under a fume hood. [14]Avoid contact with skin, eyes, and clothing. [20]Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [14][20]Keep away from heat, sparks, and open flames. [14][20]* Storage : Store in a cool, dry, and well-ventilated place, away from sources of ignition. [14][18]The recommended storage temperature is -20 °C. [18][21]Keep containers tightly closed. [14][20]this compound is incompatible with strong acids and strong oxidizing agents. [5][6]

Conclusion

This compound is a monomer with significant potential in research and drug development. Its ability to be polymerized into "smart" materials that respond to environmental stimuli, coupled with its utility in proteomics and the development of antimicrobial surfaces, makes it a valuable tool for scientists and researchers. Proper handling and storage procedures are essential to ensure its safe use in the laboratory.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] A Facile Method for the Preparation of Poly(this compound) Nanoparticles and their Characterization | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. peakproteins.com [peakproteins.com]

- 7. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stimuli-responsive hydrogels for manipulation of cell microenvironment: From chemistry to biofabrication technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of poly(4‐vinylpyridine) by reverse atom transfer radical polymerization | Semantic Scholar [semanticscholar.org]

- 14. "Synthesis of Block Copolymers of 2- and this compound by RAFT Polyme" by Anthony J. Convertine, Brent S. Sumerlin et al. [scholarsmine.mst.edu]

- 15. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. US5861230A - Process for the polymerization of 4-vinyl pyridine monomers - Google Patents [patents.google.com]

- 20. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 21. Poly(4‐vinyl pyridine)‐grafted graphene oxide for drug delivery and antimicrobial applications | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 4-Vinylpyridine from 4-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-vinylpyridine from 4-methylpyridine (B42270) (also known as 4-picoline), a critical process for the production of a versatile monomer used in the development of polymers, pharmaceuticals, and other specialty chemicals. This document details the core chemical transformations, experimental protocols, and process parameters, presenting quantitative data in accessible formats and visualizing key pathways and workflows.

Introduction

This compound is a derivative of pyridine (B92270) featuring a vinyl group at the 4-position. Its ability to undergo polymerization and other chemical modifications makes it a valuable building block in various scientific and industrial applications. The primary and most established industrial method for its synthesis involves the reaction of 4-methylpyridine with formaldehyde (B43269). This process can be carried out in one or two steps, with the two-step liquid-phase synthesis being a common approach. A vapor-phase synthesis over heterogeneous catalysts offers an alternative route.

Core Synthesis Pathway

The most prevalent synthesis route from 4-methylpyridine to this compound is a two-step process:

-

Condensation Reaction: 4-Methylpyridine reacts with formaldehyde in a condensation reaction to form the intermediate, 4-pyridineethanol (B1362647).

-

Dehydration Reaction: The subsequent dehydration of 4-pyridineethanol yields the final product, this compound.[1]

A less common, one-step method involves the direct conversion of 4-methylpyridine and formaldehyde to this compound in the vapor phase over a solid acid catalyst.

Caption: Chemical synthesis pathway from 4-methylpyridine to this compound.

Experimental Protocols

This section details the methodologies for the key experiments in the synthesis of this compound.

Two-Step Liquid-Phase Synthesis

This method separates the condensation and dehydration steps, allowing for better control over the reaction conditions and potentially higher purity of the intermediate.

Step 1: Synthesis of 4-Pyridineethanol (Condensation)

A production process for this compound involves adding a specific quantity of 4-methylpyridine and paraformaldehyde into a synthesis reactor.[2] The reaction proceeds under normal pressure at a temperature of 105 to 110°C for a duration of 45 to 70 hours, achieving a conversion rate of 40 to 60 percent.[2] The crude product from this synthesis is then transferred to a recycling kettle.[2] In this kettle, steam heating is applied via a jacket, maintaining a temperature of 114 to 116°C for condensation and recycling.[2] The 4-pyridineethanol (referred to as 2-hydroxyethyl pyridine in the document for the 2-isomer) is then moved to a crude product kettle.[3] Unreacted 4-methylpyridine and formaldehyde are extracted into a condensing kettle for recycling until the reaction efficiency reaches 95 percent.[3]

Step 2: Dehydration of 4-Pyridineethanol

The industrial-scale preparation of this compound can be achieved through the dehydration of 4-hydroxyethylpyridine in the presence of a catalyst.[4] Suitable catalysts for this reaction include calcium chloride, magnesium chloride, or sodium acetate.[4] The process involves heating the catalyst in a reaction kettle to approximately 180°C.[4] 4-Hydroxyethylpyridine is then gradually added dropwise while the kettle is under vacuum.[4] The dehydration reaction occurs, and the resulting this compound and water are distilled. The reaction is typically maintained at 185 ± 5°C for about 5 to 10 minutes.[4] The collected fraction, boiling in the range of 60-100°C at 10-150 mmHg, is then treated by alkali washing or salting-out to separate the water, yielding a crude product.[4] This crude product is further purified by reduced pressure distillation, collecting the fraction boiling between 60-100°C at 90-150 mmHg to obtain the final this compound product.[4] A polymerization inhibitor, such as p-tert-Butylcatechol (TBC), is often added to prevent the self-polymerization of this compound during this high-temperature process.[2]

One-Step Vapor-Phase Synthesis

This method offers a more direct route to this compound, though it often requires more specialized equipment and catalysts.

The process involves reacting 4-picoline with formaldehyde in the vapor phase over a modified zeolite catalyst.[3] The molar ratio of formaldehyde to 4-picoline is typically in the range of 1:1 to 4:1.[3] The reaction is carried out at a temperature between 200°C and 450°C, with a weight hourly space velocity (W.H.S.V.) ranging from 0.25 hr⁻¹ to 1.00 hr⁻¹.[3] The catalyst often consists of ZSM-5 modified with alkali or alkaline earth metals such as sodium, potassium, rubidium, cesium, magnesium, or calcium.[3] For example, a reaction using a K-ZSM-5 catalyst at 300°C with a 4-picoline to formaldehyde molar ratio of 1:2 and a W.H.S.V. of 0.5 h⁻¹ resulted in a 97.0% selectivity for this compound at a 77.6% conversion of 4-picoline.[3]

Data Presentation

The following tables summarize the quantitative data from the described synthesis methods for easy comparison.

Table 1: Reaction Conditions for Two-Step Liquid-Phase Synthesis

| Parameter | Step 1: Condensation | Step 2: Dehydration |

| Reactants | 4-Methylpyridine, Paraformaldehyde | 4-Pyridineethanol |

| Catalyst | - | NaOH, CaCl₂, MgCl₂, or Sodium Acetate |

| Temperature | 105 - 110 °C[2] | 180 - 190 °C[4] |

| Pressure | Normal Pressure[2] | Reduced Pressure (10-150 mmHg)[4] |

| Reaction Time | 45 - 70 hours[2] | 5 - 10 minutes (residence time)[4] |

| Conversion Rate | 40 - 60% (of 4-methylpyridine)[2] | High (not specified) |

| Yield | - | Up to 86.46%[4] |

Table 2: Reaction Conditions for One-Step Vapor-Phase Synthesis

| Parameter | Value |

| Reactants | 4-Methylpyridine, Formaldehyde |

| Catalyst | Modified ZSM-5 (e.g., K-ZSM-5, Cs-ZSM-5)[3] |

| Temperature | 200 - 450 °C[3] |

| Pressure | Atmospheric (in a flow reactor) |

| Formaldehyde/4-Picoline Molar Ratio | 1:1 to 4:1[3] |

| Weight Hourly Space Velocity (W.H.S.V.) | 0.25 - 1.00 hr⁻¹[3] |

| Selectivity for this compound | Up to 97.0%[3] |

| Conversion of 4-Picoline | Up to 85.2%[3] |

Experimental Workflow and Purification

The general workflow for the synthesis and purification of this compound is crucial for obtaining a high-purity product.

Caption: General experimental workflow for the synthesis and purification of this compound.

Purification Details:

Following the reaction, the crude product is a mixture containing this compound, water, unreacted 4-methylpyridine, and potentially the intermediate 4-pyridineethanol and byproducts.

-

Aqueous Workup: The reaction mixture is typically cooled and diluted with water. The organic layer is separated. In some procedures, alkali washing (e.g., with NaOH solution) or salting-out is employed to remove water and acidic impurities.[4]

-

Distillation: The primary method for purification is distillation under reduced pressure.[2]

-

A first distillation step can remove water and unreacted, more volatile components like 4-methylpyridine.

-

A subsequent fractional distillation is performed to isolate the pure this compound. For instance, after removing wastewater at around 100°C under vacuum, and the intermediate at around 117°C, the final product can be distilled at approximately 170°C under vacuum.[2]

-

-

Inhibitor: It is critical to have a polymerization inhibitor, such as 4-tert-butylcatechol, present during distillation to prevent the thermally induced polymerization of the this compound product.[2]

Characterization

The final product, this compound, is typically characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the structure of the this compound molecule. The ¹H NMR spectrum will show characteristic signals for the vinyl protons and the aromatic protons of the pyridine ring.

-

Gas Chromatography (GC): GC is employed to determine the purity of the final product and to quantify any residual starting materials or byproducts.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the C=C stretching of the vinyl group and the C=N and C=C stretching vibrations of the pyridine ring.

This guide provides a foundational understanding of the synthesis of this compound from 4-methylpyridine. For specific applications, further optimization of the reaction conditions and purification procedures may be necessary to achieve the desired product quality and yield. Researchers are advised to consult the primary literature and patents for more detailed and specific experimental parameters.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN106699641A - Production process for this compound - Google Patents [patents.google.com]

- 3. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]

- 4. Method for industrial scale preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Physical Properties of 4-Vinylpyridine Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-vinylpyridine (4-VP) monomer. The information is curated for researchers, scientists, and professionals in drug development who utilize 4-VP in polymerization, chemical synthesis, and formulation. This document presents quantitative data in accessible tables, details relevant experimental methodologies, and includes visualizations of key experimental workflows.

Core Physical and Chemical Properties

This compound is a colorless to yellow liquid with a characteristic pungent odor. It is a derivative of pyridine (B92270) with a vinyl group at the 4-position, making it a valuable monomer for the synthesis of functional polymers.[1][2][3]

Summary of Physical Properties

The following tables summarize the key physical properties of this compound monomer, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇N | [4] |

| Molecular Weight | 105.14 g/mol | [4][5] |

| Appearance | Clear colorless to yellow-brown liquid | [5] |

| Odor | Pungent, unpleasant | [6] |

| Melting Point | < 25 °C | [4][5] |

| pKa (of conjugate acid) | 5.62 at 25 °C | [5][6] |

| Property | Value and Conditions | Reference(s) |

| Boiling Point | 62-65 °C at 15 mmHg | [5] |

| 173.6 °C at 760 mmHg | [4] | |

| Density | 0.975 g/mL at 25 °C | [5] |

| 0.9800 g/cm³ at 20 °C/4 °C | [6] | |

| Vapor Pressure | 1.7 mmHg at 25 °C | [7] |

| 2.28 hPa at 25 °C | [5] | |

| Flash Point | 51.7 °C (closed cup) | [4] |

| 125 °F (closed cup) | [5] | |

| Refractive Index | n20/D 1.549 | [5] |

| n20/D 1.563 | [4] |

| Property | Solvent and Conditions | Value | Reference(s) |

| Solubility | Water at 20 °C | 29 g/L | [4][5] |

| Chloroform, Methanol | Soluble | [5] | |

| Alcohol, Ether | Soluble | [7] | |

| Miscible with ethanol (B145695) (1 part in 20 parts ethanol) | Clear, colorless solution | [8] |

Experimental Protocols for Property Determination

The following sections outline the general methodologies used to determine the key physical properties of this compound. These are based on standard laboratory practices and established testing protocols.

Density Measurement

The density of liquid monomers like this compound is typically determined using a pycnometer or a digital density meter.

-

Protocol using a Pycnometer:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.

-

It is then filled with distilled water of a known temperature, and the weight is recorded to determine the exact volume of the pycnometer.

-

After drying, the pycnometer is filled with this compound at a controlled temperature.

-

The weight of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Boiling Point Determination

The boiling point of this compound, particularly under vacuum, is determined by distillation.

-

Vacuum Distillation Protocol:

-

A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

The this compound sample is placed in the distillation flask with boiling chips.

-

The system is evacuated to the desired pressure (e.g., 15 mmHg).

-

The sample is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

-

Aqueous Solubility Determination

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound in water.[9]

-

Shake-Flask Protocol:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

The mixture is then filtered or centrifuged to separate the undissolved monomer from the saturated aqueous solution.[9]

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9][10]

-

Vapor Pressure Measurement

The vapor pressure of this compound can be determined using a static method or an effusion method.

-

Static Method Protocol:

-

A small amount of this compound is placed in a thermostated, evacuated container connected to a pressure measuring device.

-

The sample is allowed to equilibrate at a specific temperature.

-

The pressure of the vapor in equilibrium with the liquid is measured directly.

-

Refractive Index Measurement

The refractive index is typically measured using an Abbe refractometer.[11][12][13][14][15]

-

Abbe Refractometer Protocol:

-

The prism of the Abbe refractometer is cleaned and calibrated with a standard of known refractive index.

-

A few drops of this compound are placed on the prism.[12]

-

The prism is closed, and the light source is adjusted.

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.[11]

-

The refractive index is read from the scale, and the temperature is recorded.[12]

-

Flash Point Determination

The closed-cup flash point is a critical safety parameter, often determined using a Pensky-Martens closed-cup tester according to ASTM D93.[16][17][18][19][20]

-

Pensky-Martens Closed-Cup Protocol (ASTM D93):

-

The test cup of the Pensky-Martens apparatus is filled with the this compound sample to the specified level.[16]

-

The lid is closed, and the sample is heated at a controlled rate while being stirred.[16][17]

-

At regular temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space above the liquid.[16][17]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[16][17]

-

pKa Determination

The pKa of the conjugate acid of this compound can be determined by potentiometric titration.[1][21][22][23]

-

Potentiometric Titration Protocol:

-

A known concentration of this compound is dissolved in a suitable solvent, often a water-co-solvent mixture to ensure solubility.[22]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[21][23]

-

The pH of the solution is monitored using a calibrated pH electrode as the acid is added incrementally.[21][23]

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to this compound.

References

- 1. hakon-art.com [hakon-art.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS#:100-43-6 | Chemsrc [chemsrc.com]

- 5. This compound | 100-43-6 [chemicalbook.com]

- 6. This compound | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chem.ucla.edu [chem.ucla.edu]

- 12. Untitled Document [groups.chem.ubc.ca]

- 13. hinotek.com [hinotek.com]

- 14. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 15. carlroth.com [carlroth.com]

- 16. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 17. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 18. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 19. ptplab.net [ptplab.net]

- 20. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. researchgate.net [researchgate.net]

- 23. dergipark.org.tr [dergipark.org.tr]

The Chemical Reactivity of the Vinyl Group in 4-Vinylpyridine: An In-depth Technical Guide

Abstract

4-Vinylpyridine (4-VP) is a versatile heterocyclic monomer whose chemical reactivity is dominated by its vinyl group and the nitrogen atom in the pyridine (B92270) ring. The electron-withdrawing nature of the pyridine ring renders the vinyl group susceptible to a variety of chemical transformations, making it a valuable building block in polymer chemistry, organic synthesis, and drug development. This technical guide provides a comprehensive overview of the chemical reactivity of the vinyl group in this compound, with a focus on polymerization, addition reactions, hydrogenation, hydroformylation, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to support researchers, scientists, and drug development professionals in leveraging the unique properties of this compound.

Polymerization of this compound

The vinyl group of this compound readily undergoes polymerization through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques. The resulting polymer, poly(this compound) (P4VP), is a functional polymer with applications in catalysis, coatings, and drug delivery systems.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization method that allows for the synthesis of well-defined P4VP with controlled molecular weight and low polydispersity. The choice of initiator and catalyst system is crucial for achieving good control over the polymerization, especially in protic media where the basicity of the pyridine nitrogen can interfere with the catalyst.[1]

Experimental Protocol: Synthesis of Poly(this compound) via ATRP

This protocol is adapted from established methods for the controlled radical polymerization of this compound.[1][2]

Materials:

-

This compound (4VP), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) chloride (CuCl) (catalyst)

-

Tris(2-pyridylmethyl)amine (TPMA) (ligand)

-

Anhydrous methanol (B129727) (solvent)

-

Nitrogen gas supply

-

Schlenk flask and line

Procedure:

-

To a Schlenk flask, add CuCl (0.099 g, 1.0 mmol) and TPMA (0.290 g, 1.0 mmol).

-

Seal the flask and purge with nitrogen for 15 minutes.

-

Add anhydrous methanol (10 mL) to the flask via a nitrogen-purged syringe and stir until the catalyst complex dissolves.

-

In a separate flask, prepare a solution of 4VP (10.51 g, 100 mmol) and EBiB (0.195 g, 1.0 mmol) in anhydrous methanol (10 mL).

-

Deoxygenate the monomer/initiator solution by bubbling with nitrogen for 30 minutes.

-

Transfer the monomer/initiator solution to the catalyst solution via a nitrogen-purged syringe.

-

Immerse the reaction flask in a preheated oil bath at 60 °C and stir.

-

Monitor the polymerization by taking samples periodically for analysis by NMR spectroscopy and gel permeation chromatography (GPC).

-

After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.

-

Precipitate the polymer by adding the reaction mixture to a large excess of diethyl ether.

-

Filter the polymer, wash with diethyl ether, and dry under vacuum.

Quantitative Data for ATRP of this compound

| Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Molar Ratios ([M]:[I]:[Cu]:[L]) | PDI (Mw/Mn) | Reference |

| EBiB | CuCl/TPMA | Methanol | 60 | 100:1:1:1 | 1.1-1.3 | [1] |

| AIBN | CuCl₂/Me₆-TREN | DMF | 80 | 400:1:2:2 | ~1.2 | [2] |

| PECl | CuCl/Me₆TREN | 2-Propanol | 40 | Varies | 1.1-1.2 | [3] |

PDI: Polydispersity Index

Logical Relationship: ATRP of this compound

Addition Reactions to the Vinyl Group

The electron-deficient nature of the vinyl group in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. Electrophilic additions are also possible under certain conditions.

Michael Addition

The Michael addition of nucleophiles to the vinyl group of this compound is a versatile reaction for the synthesis of functionalized pyridine derivatives. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed.

Experimental Protocol: Michael Addition of Thiophenol to this compound

This protocol is a general representation of a thiol-Michael addition reaction.

Materials:

-

This compound (4VP)

-

Thiophenol

-

Triethylamine (B128534) (catalyst)

-

Dichloromethane (B109758) (solvent)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.05 g, 10 mmol) in dichloromethane (20 mL).

-

Add thiophenol (1.10 g, 10 mmol) to the solution.

-

Add a catalytic amount of triethylamine (0.1 mL).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Michael Addition to Vinylpyridines

| Nucleophile | Michael Acceptor | Catalyst/Solvent | Yield (%) | Reference |

| Malonate Esters | 2- and this compound | Base-promoted | Not specified | [4] |

| Organolithium Reagents | trans-1,2-di-(2-pyridyl)ethylene | - | 90% (for phenyllithium) | [5] |

| 4-Hydroxycoumarins | Vinyl-substituted N-heterocycles | - | Good to excellent | [6] |

Signaling Pathway: Michael Addition Mechanism

Bioconjugation: Alkylation of Cysteine Residues

This compound is widely used in proteomics to alkylate the sulfhydryl groups of cysteine residues in proteins and peptides. This modification prevents the re-formation of disulfide bonds after reduction and can be used for quantitative proteomics.[7] The reaction proceeds via a Michael-type addition.

Experimental Protocol: Alkylation of Cysteine in a Protein Sample

This protocol is adapted from established methods for protein alkylation.[7][8]

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl)

-

Dithiothreitol (DTT) for reduction

-

This compound (4-VP)

-

Methanol

Procedure:

-

Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56 °C for 1 hour.

-

Cool the sample to room temperature.

-

Add a 2-μL aliquot of neat this compound and 2.5 μL of methanol to 20 μL of the reduced protein sample.[7] The methanol helps to keep the 4-VP in solution.

-

Incubate the mixture in the dark at room temperature for 1 hour.

-

The alkylated protein is now ready for downstream applications such as enzymatic digestion and mass spectrometry analysis.

Quantitative Data for Cysteine Alkylation

| Alkylating Agent | Completion of Alkylation | Side Reactions (N-terminal, Lys) | Reference |

| This compound | 100% | Lower compared to other reagents | [7] |

| Iodoacetamide | High | Moderate | [8] |

| Acrylamide | High | Higher | [8] |

Hydrogenation

The vinyl group of this compound can be selectively hydrogenated to an ethyl group. This reaction is typically carried out using heterogeneous catalysts, such as palladium or rhodium on a solid support. The pyridine ring can also be hydrogenated under more forcing conditions.

Experimental Protocol: Hydrogenation of this compound

This protocol is based on the hydrogenation of related vinyl compounds using a palladium on carbon catalyst.[9]

Materials:

-

This compound (4VP)

-

Palladium on carbon (10% Pd/C)

-

Ethanol (B145695) (solvent)

-

Hydrogen gas supply

-

Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

In a hydrogenation flask, dissolve this compound (1.05 g, 10 mmol) in ethanol (20 mL).

-

Carefully add 10% Pd/C (50 mg) to the solution.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Purge the system with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 bar).

-

Stir or shake the reaction mixture at room temperature.

-

Monitor the reaction by observing hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the product, 4-ethylpyridine.

Quantitative Data for Hydrogenation of Vinylpyridines and Related Compounds

| Substrate | Catalyst | Conditions | Product(s) | Selectivity/Yield | Reference |

| This compound | Rh₂O₃ | 5 bar H₂, 40 °C, TFE | 4-Ethylpiperidine | >99% yield (both vinyl and ring reduced) | [10] |

| Phenylacetylene | 1%Pd–P4VP/MgO | 1 atm H₂, 40 °C, ethanol | Styrene | 93-95% selectivity | [11] |

| 2-Hexyn-1-ol | 1%Pd–P4VP/MgO | 1 atm H₂, 40 °C, ethanol | cis-2-Hexen-1-ol | 96-97% selectivity | [11] |

Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the vinyl group. This reaction is catalyzed by transition metal complexes, typically rhodium-based, and produces aldehydes. The regioselectivity of the reaction (i.e., the formation of the branched vs. linear aldehyde) can be controlled by the choice of ligands on the metal catalyst.[2][12][13]

Experimental Protocol: Hydroformylation of this compound

This protocol is based on rhodium-catalyzed hydroformylation of this compound.[2]

Materials:

-

This compound (4VP)

-

Rh(acac)(CO)₂ (catalyst precursor)

-

Dimethylphenylphosphine (PMe₂Ph) (ligand)

-

Toluene (B28343) (solvent)

-

Syngas (CO/H₂ mixture)

-

High-pressure reactor (autoclave)

Procedure:

-

Charge the autoclave with Rh(acac)(CO)₂ and the phosphine (B1218219) ligand in toluene under an inert atmosphere.

-

Add this compound to the reactor.

-

Seal the reactor and purge with syngas.

-

Pressurize the reactor with an equimolar mixture of CO and H₂ (e.g., to 80 atm).

-

Heat the reactor to the desired temperature (e.g., 80 °C) and stir.

-

Monitor the reaction by gas chromatography (GC) analysis of samples taken from the reactor.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

-

The product mixture, containing mainly 2-(4-pyridyl)propanal, can be analyzed and purified by standard methods.

Quantitative Data for Hydroformylation of this compound

| Ligand | P/Rh ratio | Temp (°C) | Conversion (%) | Aldehyde Yield (%) | Branched/Linear Ratio | Reference |

| PMe₂Ph | 8:1 | 80 | 93 | 72 | >99:1 | [2] |

| PPh₃ | 8:1 | 80 | 100 | 82 | 97:3 | [2] |

Signaling Pathway: Hydroformylation of this compound

Cycloaddition Reactions

The vinyl group of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. These reactions are useful for the construction of more complex heterocyclic ring systems.

Experimental Protocol: Diels-Alder Reaction of this compound with Isoprene (B109036)

This protocol is based on the Lewis acid-promoted Diels-Alder reaction of vinylpyridines.[13]

Materials:

-

This compound (4VP)

-

Isoprene

-

Scandium(III) triflate (Sc(OTf)₃) (Lewis acid catalyst)

-

Dichloromethane (solvent)

Procedure:

-

To a solution of this compound (1.05 g, 10 mmol) in dichloromethane (20 mL), add Sc(OTf)₃ (246 mg, 0.5 mmol).

-

Add isoprene (1.36 g, 20 mmol) to the mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Quantitative Data for Diels-Alder Reaction of this compound

| Diene | Conditions | Yield (%) | Regioselectivity (1,4:1,3) | Reference |

| Isoprene | Thermal, 150 °C | 9 | 2:1 | [13] |

| Isoprene | Sc(OTf)₃, rt | 67 | 10:1 | [13] |

| Cyclopentadiene | Sc(OTf)₃, rt | 90 | - | [13] |

Applications in Drug Development

The reactivity of the vinyl group in this compound and its polymers is leveraged in various aspects of drug development.

-

Bioconjugation: As detailed in Section 2.2, the specific and efficient reaction with cysteine residues is a cornerstone of protein and peptide modification for analytical and therapeutic purposes.[7][8]

-

Drug Delivery: Poly(this compound) and its copolymers can be formulated into nanoparticles and hydrogels for the controlled release of therapeutic agents.[14][15][16][17] The pH-responsive nature of the pyridine ring allows for triggered drug release in specific microenvironments, such as tumors.

-

Sorbent Materials: Crosslinked P4VP microspheres have been shown to be effective sorbents for the removal and preconcentration of drugs like ibuprofen (B1674241) and ketoprofen (B1673614) from aqueous solutions.[15]

Logical Relationship: 4-VP in Drug Delivery

Conclusion

The vinyl group of this compound exhibits a rich and versatile chemical reactivity, making it a valuable synthon in modern chemistry. Its propensity to undergo controlled polymerization, Michael additions with a wide range of nucleophiles, and various other transformations such as hydrogenation, hydroformylation, and cycloadditions, provides access to a diverse array of functional molecules and materials. The applications of this compound and its derivatives, particularly in the realm of bioconjugation and drug delivery, underscore its importance for researchers and professionals in the pharmaceutical and materials science industries. This guide has provided a comprehensive overview of these key reactions, complete with quantitative data and detailed experimental protocols, to facilitate further research and development in this exciting area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new deuterated alkylating agent for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts | MDPI [mdpi.com]

- 10. A Resorcin[4]arene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Stimuli-responsive poly(4-vinyl pyridine) hydrogel nanoparticles: synthesis by nanoprecipitation and swelling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crosslinked this compound Monodisperse Functional Microspheres for Sorption of Ibuprofen and Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. premierscience.com [premierscience.com]

An In-depth Technical Guide to the Solubility of 4-Vinylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Vinylpyridine (4-VP), a versatile monomer crucial in the synthesis of functional polymers for various applications, including drug delivery and specialty coatings. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Executive Summary

This compound (C₇H₇N) is a pyridine (B92270) derivative with a vinyl group, rendering it highly reactive for polymerization.[1] Its solubility is dictated by the polarity of the pyridine ring and the nonpolar nature of the vinyl group, giving it an amphiphilic character.[2] Generally, 4-VP exhibits good solubility in many common organic solvents but has limited solubility in highly nonpolar solvents like hexanes and precipitates from water under neutral or basic conditions.[3][4]

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its use as a monomer in polymer chemistry.[5] While exhaustive quantitative data across a wide range of solvents is sparse in publicly available literature, qualitative and semi-quantitative data have been compiled from various sources. The monomer is generally miscible with many common organic solvents.

Table 1: Solubility and Miscibility of this compound Monomer

| Solvent Class | Solvent | Scientific Term | Solubility / Miscibility | Temperature (°C) | Citation |

| Polar Protic | Water | Dihydrogen Monoxide | 29 g/L | 20 | [5][6] |

| Methanol | Methyl Alcohol | Soluble | Not Specified | [5] | |

| Ethanol | Ethyl Alcohol | Soluble | Not Specified | [7] | |

| Polar Aprotic | Acetone | Propan-2-one | Soluble | Not Specified | [5] |

| Chloroform | Trichloromethane | Soluble | Not Specified | [7] | |

| Ether | Diethyl Ether | Slightly Soluble / Soluble | Not Specified | [5][7] | |

| Nonpolar | Benzene | Benzene | Soluble | Not Specified | [5] |

Note: The term "Soluble" in this context often implies miscibility, as 4-VP is a liquid at room temperature. The distinction between "Slightly Soluble" and "Soluble" for ether indicates some variability in reported observations.

The resulting polymer, Poly(this compound) (P4VP), exhibits different solubility characteristics compared to its monomer. Understanding the polymer's solubility is crucial for its application in drug delivery systems, ion-exchange resins, and as a functional coating.[8][9]

Table 2: Solubility of Poly(this compound) (P4VP)

| Solvent | Scientific Term | Solubility | Citation |

| N,N-Dimethylformamide | DMF | Soluble | [3][8] |

| Tetrahydrofuran | THF | Soluble | [3][4] |

| Toluene | Methylbenzene | Soluble | [3][4] |

| Methanol | Methyl Alcohol | Soluble | [3][8][10] |

| Ethanol | Ethyl Alcohol | Soluble | [3][4] |

| Chloroform | Trichloromethane | Soluble | [3][4] |

| Acetic Acid | Ethanoic Acid | Soluble | [8][10] |

| Dimethyl Sulfoxide | DMSO | Soluble | [8] |

| Water | Dihydrogen Monoxide | Precipitates / Insoluble | [3][10] |

| Hexanes | Hexane | Precipitates | [3][4] |

| Ether | Diethyl Ether | Precipitates | [3][4] |

Note: The solubility of P4VP in aqueous solutions is highly pH-dependent. It becomes soluble in acidic conditions (pH < 4-5) due to the protonation of the pyridine ring.[11][12]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The gravimetric method is a straightforward and widely used technique for quantifying the solubility of a solute in a solvent.[13][14]

Protocol: Gravimetric Determination of Solubility

This protocol outlines the steps to determine the solubility of a substance like this compound in a given solvent.

Objective: To quantify the mass of solute that dissolves in a specific volume of solvent to form a saturated solution at a controlled temperature.

Materials & Apparatus:

-

Analytical balance

-

Thermostatic water bath or temperature-controlled shaker

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters or vacuum filtration)

-

Pipettes

-

Pre-weighed evaporating dishes or beakers

-

Drying oven

-

Desiccator

-

Solute (e.g., this compound)

-

Solvent of interest

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solute to a known volume of the solvent in a conical flask. An excess is confirmed by the presence of undissolved solute.[13]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24 hours or more) to ensure equilibrium is reached.[15] Two consecutive measurements showing the same concentration confirm saturation.[13]

-

-

Sample Collection and Filtration:

-

Allow the solution to stand at the controlled temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant liquid using a pipette, ensuring no solid particles are transferred.

-

Filter the collected sample to remove any remaining microscopic particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot into a pre-weighed evaporating dish (W₁).

-

Weigh the dish with the solution (W₂).

-

Carefully evaporate the solvent by heating the dish in a drying oven at a temperature below the boiling point of the solute but sufficient to evaporate the solvent (e.g., 100°C for water).[16]

-

Once the solvent is fully evaporated, cool the dish in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry solute residue (W₃).

-

Repeat the drying and weighing process until a constant weight is achieved.[14]

-

-

Calculation:

-

Weight of solute in the aliquot = W₃ - W₁

-

Weight of solvent in the aliquot = W₂ - W₃

-

Solubility is typically expressed as grams of solute per 100 mL or 100 g of solvent.

-

Visualized Workflows and Relationships

Diagrams created using Graphviz help to visualize experimental processes and conceptual relationships, providing clarity for complex procedures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. polymersource.ca [polymersource.ca]

- 4. polymersource.ca [polymersource.ca]

- 5. Cas 100-43-6,this compound | lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. polysciences.com [polysciences.com]

- 9. polysciences.com [polysciences.com]

- 10. echemi.com [echemi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pharmajournal.net [pharmajournal.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. scribd.com [scribd.com]

4-Vinylpyridine: A Comprehensive Health and Safety Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Vinylpyridine (4-VP) is a valuable monomeric precursor used in the synthesis of specialty polymers and has applications in various research and development settings, including biochemistry for the alkylation of protein cysteine residues.[1] However, its utility is matched by its significant health and safety hazards, necessitating a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the health and safety considerations for this compound, tailored for professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor, and is toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] Furthermore, it is corrosive, causing severe skin burns and eye damage, and may lead to an allergic skin reaction.[2][3][4][5] The compound is also corrosive to the respiratory tract and is toxic to aquatic life with long-lasting effects.[2][4]

GHS Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2][4]

-

H411: Toxic to aquatic life with long lasting effects.[2][3][4][5]

Toxicological Data

Understanding the quantitative toxicological data is crucial for risk assessment in a laboratory setting. The following tables summarize the acute toxicity data for this compound.

Table 1: Acute Toxicity Data

| Exposure Route | Species | Value | Reference |

| Oral | Mouse | LD50: 161 mg/kg | [3] |

| Oral | Rat | LD50: 100 - 200 mg/kg | [5] |

| Dermal | Guinea pig | LD50: 500 mg/kg bw | [3] |

| Inhalation | Rat | LC0: 150 ppm | [3] |

Table 2: Aquatic Toxicity Data

| Species | Endpoint | Value | Exposure Time | Reference |

| Oryzias latipes (Japanese rice fish) | LC50 | 1.04 mg/L | 96 hours | [3] |

| Daphnia magna (Water flea) | EC50 | 1.17 mg/L | 48 hours | [3] |

| Pseudokirchneriella subcapitata (Green algae) | EC50 | 4.55 mg/L | 72 hours | [3] |

| Tetrahymena pyriformis | IC50 | 9 mg/L | 60 hours | [3] |

Experimental Protocols for Toxicity Assessment

While specific, detailed experimental protocols for the toxicological data cited are not fully available in the public domain, the methodologies generally follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals.

General Methodology for Acute Oral Toxicity (LD50): A standardized protocol, such as OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method), is typically employed. This involves the administration of the substance in graduated doses to a group of experimental animals (e.g., rats or mice). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value, the dose that is lethal to 50% of the test population, is then calculated.

General Methodology for Acute Dermal Toxicity (LD50): Following a guideline like OECD 402 (Acute Dermal Toxicity), the substance is applied to a shaved area of the skin of the test animals (e.g., guinea pigs). The site is covered with a porous gauze dressing. The animals are observed for signs of toxicity and mortality over a period of time, and the dermal LD50 is determined.

General Methodology for Acute Inhalation Toxicity (LC0): Based on guidelines like OECD 403 (Acute Inhalation Toxicity), animals (e.g., rats) are exposed to the substance as a vapor or aerosol in an inhalation chamber for a specified duration. The concentration that causes no mortality (LC0) or the concentration that is lethal to 50% of the population (LC50) is determined after an observation period.

Health and Safety Considerations

Personal Protective Equipment (PPE)

Due to the severe hazards of this compound, stringent use of personal protective equipment is mandatory.

Figure 1: Personal Protective Equipment (PPE) for Handling this compound

Caption: Essential PPE for handling this compound.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

-

Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6] Avoid contact with skin, eyes, and clothing.[4][7] Do not inhale vapors or mists.[4] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][4][5] Do not eat, drink, or smoke in the work area.[2][3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5] Keep away from heat, sparks, open flames, and other ignition sources.[2][3][5] A recommended storage temperature is -20°C.[4][5][7] Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[5][7][8]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Figure 2: Emergency Response Workflow for this compound Exposure

Caption: Steps for responding to this compound exposure.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

-

Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][6][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3][6]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4][6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Thermal decomposition can release irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[2][11]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][11]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to safe areas.[4] Wear appropriate personal protective equipment, including respiratory protection.[4] Remove all sources of ignition and ensure adequate ventilation.[3][4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][4]

-

Containment and Cleaning Up: Contain the spillage and collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[4]

Conclusion

This compound is a highly useful chemical in research and development, but its significant hazards demand the utmost respect and adherence to stringent safety protocols. A thorough understanding of its toxicological properties, combined with the consistent use of appropriate personal protective equipment, correct handling and storage procedures, and a clear emergency response plan, are essential for ensuring the safety of all laboratory personnel. Researchers, scientists, and drug development professionals must remain vigilant and well-informed to mitigate the risks associated with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fishersci.fr [fishersci.fr]

- 3. echemi.com [echemi.com]

- 4. scipoly.com [scipoly.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. research.uga.edu [research.uga.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. fishersci.com [fishersci.com]

The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms governing the polymerization of 4-vinylpyridine (4VP), a versatile monomer utilized in a wide array of applications, including the development of drug delivery systems, functional coatings, and ion-exchange resins. The unique properties of poly(this compound) (P4VP), stemming from the presence of the nitrogen atom in the pyridine (B92270) ring, such as its ability to form complexes with metal ions, its pH-responsiveness, and its capacity for quaternization, are directly influenced by the polymerization method employed. This guide delves into the core polymerization techniques: free-radical, anionic, cationic, and coordination polymerization, offering detailed mechanistic insights, experimental protocols, and comparative quantitative data.

Free-Radical Polymerization of this compound

Free-radical polymerization is a widely used method for synthesizing P4VP. It can be carried out using conventional radical initiators or through controlled radical polymerization (CRP) techniques, which offer precise control over molecular weight, architecture, and dispersity.

Conventional Free-Radical Polymerization

Mechanism: This process involves three main steps: initiation, propagation, and termination. An initiator, typically an azo compound like azobisisobutyronitrile (AIBN) or a peroxide, thermally decomposes to generate free radicals. These radicals then react with a 4VP monomer, initiating the polymerization. The resulting monomer radical propagates by adding to subsequent 4VP molecules. The process is terminated by the combination or disproportionation of two growing polymer chains.

Experimental Protocol: Solution Polymerization of 4VP using AIBN

-

Monomer Purification: this compound is distilled under reduced pressure to remove inhibitors.

-

Reaction Setup: A solution of freshly distilled 4VP (e.g., 20 mL) in a suitable solvent such as methanol (B129727) (e.g., 40 mL) is prepared in a polymerization tube or flask.

-

Initiator Addition: A calculated amount of AIBN (e.g., 0.02 g) is added to the solution.

-

Degassing: The solution is thoroughly degassed to remove oxygen, which can inhibit the polymerization. This is typically achieved by several freeze-pump-thaw cycles.

-

Polymerization: The reaction vessel is sealed under an inert atmosphere (e.g., nitrogen or argon) and heated to a specific temperature (e.g., 60-70 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time.

-

Termination and Isolation: The polymerization is terminated by cooling the reaction mixture. The polymer is then isolated by precipitation in a non-solvent like diethyl ether.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at an elevated temperature (e.g., 50 °C).

Logical Relationship: Conventional Free-Radical Polymerization Workflow

Caption: Workflow for conventional free-radical polymerization of 4VP.

Controlled Radical Polymerization (CRP)

CRP techniques, also known as living radical polymerization, introduce a dynamic equilibrium between active (propagating) and dormant polymer chains. This allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures like block copolymers.

Mechanism: ATRP of 4VP is typically mediated by a copper complex. The polymerization is initiated by an alkyl halide, and the copper(I) complex reversibly activates the dormant polymer chain by abstracting a halogen atom, generating a propagating radical and a copper(II) species. The use of a chloride-containing initiating/catalytic system is crucial for good control, as it minimizes side reactions with the basic and nucleophilic monomer.[1]

Experimental Protocol: ATRP of 4VP in Aqueous Media

-

Catalyst and Ligand Preparation: A flask is charged with CuCl, CuCl₂, and a ligand such as tris(2-pyridylmethyl)amine (B178826) (TPMA).

-

Monomer and Initiator Addition: this compound and an initiator like methyl 2-chloropropionate are added to the flask. The reaction is often carried out in a protic solvent like a water/methanol mixture.

-

Degassing: The reaction mixture is deoxygenated by bubbling with an inert gas or through freeze-pump-thaw cycles.

-

Polymerization: The reaction is initiated by placing the flask in a thermostated bath at a controlled temperature (e.g., 30 °C).

-

Monitoring and Termination: The progress of the polymerization can be monitored by taking samples and analyzing for monomer conversion. The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper(I) catalyst.

-

Purification: The polymer is purified to remove the copper catalyst, typically by passing the polymer solution through a column of neutral alumina. The purified polymer is then isolated by precipitation.

Signaling Pathway: ATRP Mechanism for this compound

Caption: ATRP mechanism showing the activation/deactivation equilibrium.